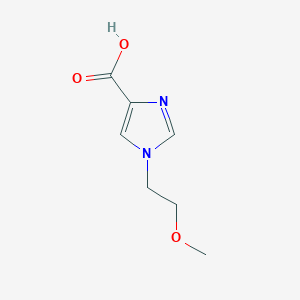

1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid

Description

Chemical Identity and Classification

1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid represents a sophisticated heterocyclic organic compound characterized by the molecular formula C7H10N2O3 and a molecular weight of 170.17 grams per mole. The compound bears the Chemical Abstracts Service registry number 1368855-13-3, establishing its unique identity within chemical databases. The International Union of Pure and Applied Chemistry nomenclature formally designates this compound as this compound, reflecting its structural composition and substitution pattern.

The compound belongs to the broader classification of imidazole derivatives, specifically falling within the subcategory of imidazolyl carboxylic acids. These compounds are characterized by the presence of both an imidazole ring system and one or more carboxyl functional groups, creating molecules with distinctive amphoteric properties. The structural framework consists of a five-membered heterocyclic ring containing two nitrogen atoms in the 1,3-positions, with a carboxylic acid group attached at the 4-position and a 2-methoxyethyl substituent at the 1-nitrogen atom. This specific substitution pattern creates a unique molecular architecture that influences both the compound's physical properties and its chemical reactivity profile.

The molecular structure exhibits characteristic features of aromatic heterocycles, with the imidazole ring contributing to the compound's stability through electron delocalization. The presence of the methoxyethyl chain introduces additional conformational flexibility while maintaining the essential electronic properties of the parent imidazole system. The International Chemical Identifier key for this compound is NWFHWHIXDXSMAT-UHFFFAOYSA-N, providing a standardized method for computational identification and database searches.

Historical Context in Imidazole Chemistry

The development of this compound builds upon a rich historical foundation in imidazole chemistry that began in the mid-nineteenth century. Imidazole itself was first synthesized by Heinrich Debus in 1858 through the condensation reaction of glyoxal, formaldehyde, and ammonia, initially receiving the name glyoxaline. This pioneering work established the fundamental chemistry of the imidazole ring system and laid the groundwork for subsequent synthetic developments in this important class of heterocyclic compounds.

The nomenclature "imidazole" was later introduced in 1887 by Arthur Rudolf Hantzsch, a prominent German chemist whose contributions to heterocyclic chemistry remain influential to this day. Hantzsch's systematic approach to naming and understanding these compounds provided the theoretical framework that enabled the development of more complex derivatives, including substituted imidazole carboxylic acids. The recognition of imidazole's aromatic character and amphoteric properties during the late nineteenth and early twentieth centuries was crucial for understanding how functional group substitutions would affect the overall molecular behavior.

The specific development of imidazole-4-carboxylic acid derivatives emerged from the broader exploration of biologically relevant heterocycles. The parent compound, 1H-imidazole-4-carboxylic acid, was recognized early for its structural similarity to histidine, an essential amino acid containing the imidazole ring system. This biological connection drove research interest in various substituted derivatives, as scientists sought to understand structure-activity relationships and develop compounds with enhanced properties for specific applications.

The synthesis of alkyl-substituted imidazole carboxylic acids, including the methoxyethyl derivative, represents a more recent advancement in synthetic organic chemistry. These compounds emerged from systematic studies aimed at modifying the electronic and steric properties of the basic imidazole carboxylic acid scaffold. The introduction of ether-containing alkyl chains, such as the 2-methoxyethyl group, reflects modern approaches to fine-tuning molecular properties for specialized applications in coordination chemistry and pharmaceutical research.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable importance within contemporary heterocyclic chemistry research, primarily due to its unique combination of structural features that enable diverse applications in coordination chemistry and materials science. The compound's dual functionality, incorporating both imidazole nitrogen donors and carboxylate oxygen donors, makes it particularly valuable as a multidentate ligand in the synthesis of coordination polymers and metal-organic frameworks. Research has demonstrated that imidazole carboxylic acid derivatives can effectively coordinate with various metal centers, creating complex three-dimensional networks with potential applications in catalysis, gas storage, and separation technologies.

The methoxyethyl substitution introduces additional complexity to the coordination behavior, as the ether oxygen can potentially participate in secondary coordination interactions or hydrogen bonding networks. This structural modification enhances the compound's versatility as a building block for sophisticated supramolecular architectures. Studies involving related imidazole carboxylic acid derivatives have shown their effectiveness in stabilizing polynuclear metal complexes, particularly with lanthanide ions, where the carboxylate groups can bridge multiple metal centers while the imidazole nitrogens provide additional coordination sites.

The compound's significance extends to analytical chemistry applications, where imidazole carboxylic acid derivatives serve as internal standards and reference compounds in various spectroscopic and chromatographic analyses. Research has utilized these compounds in the development of calibration methods for biological metabolite analysis, particularly in studies involving histamine and related biogenic amines. The structural similarity to naturally occurring compounds while maintaining distinct spectroscopic properties makes these derivatives valuable analytical tools.

Furthermore, the compound contributes to fundamental research in heterocyclic chemistry by serving as a model system for studying tautomerism, protonation equilibria, and conformational dynamics in substituted imidazoles. The presence of multiple heteroatoms and functional groups creates a complex electronic environment that provides insights into the behavior of more elaborate biological and pharmaceutical molecules. Computational studies of such compounds have advanced understanding of structure-property relationships in heterocyclic systems, informing the design of new compounds with targeted properties.

Position in the Imidazole Carboxylic Acid Family

Within the extensive family of imidazole carboxylic acid derivatives, this compound represents a sophisticated example of structural modification designed to enhance specific molecular properties. The parent compound, 1H-imidazole-4-carboxylic acid, serves as the foundational structure with the molecular formula C4H4N2O2 and a molecular weight of 112.09 grams per mole. This parent compound exhibits characteristic properties including a melting point of 294-295 degrees Celsius and limited solubility in aqueous acidic solutions.

The systematic variation of substituents on the imidazole ring has generated a diverse library of related compounds, each with distinct properties and applications. Examples within this family include 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylic acid, which incorporates a hydroxyl-terminated ethyl chain instead of the methoxyethyl group. This structural variation demonstrates how subtle modifications can significantly alter the compound's hydrogen bonding capabilities and coordination behavior. The hydroxyl variant exhibits different solubility characteristics and coordination preferences compared to the methoxy analog, highlighting the importance of functional group selection in molecular design.

Other significant family members include 2-(methoxymethyl)-1H-imidazole-4-carboxylic acid, where the methoxy-containing substituent is positioned at the 2-carbon rather than the 1-nitrogen. This positional isomerism creates distinct electronic environments and steric interactions, resulting in different chemical and physical properties. Additionally, compounds such as 1,2-dimethyl-1H-imidazole-4-carboxylic acid demonstrate how simple alkyl substitutions can be used to systematically modify the basic scaffold.

The methoxyethyl derivative occupies a unique position within this family due to its combination of increased molecular flexibility through the ethyl linker and the electron-donating methoxy group. This structure provides an optimal balance between conformational freedom and electronic modification, making it particularly suitable for applications requiring both structural adaptability and enhanced coordination capability. The compound's intermediate polarity, resulting from the ether functionality, positions it favorably for applications requiring moderate hydrophilicity while maintaining organic solvent compatibility.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| 1H-imidazole-4-carboxylic acid | C4H4N2O2 | 112.09 | Parent compound |

| This compound | C7H10N2O3 | 170.17 | Methoxyethyl at N1 |

| 1-(2-Hydroxyethyl)-1H-imidazole-4-carboxylic acid | C6H8N2O3 | 156.14 | Hydroxyethyl at N1 |

| 2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid | C6H8N2O3 | 156.14 | Methoxymethyl at C2 |

| 1,2-Dimethyl-1H-imidazole-4-carboxylic acid | C6H8N2O2 | 140.14 | Dimethyl substitution |

Properties

IUPAC Name |

1-(2-methoxyethyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-12-3-2-9-4-6(7(10)11)8-5-9/h4-5H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFHWHIXDXSMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid generally involves the functionalization of the imidazole ring at the N-1 position with a 2-methoxyethyl group followed by introduction or modification of the carboxylic acid group at the 4-position. The methods can be broadly categorized into:

- Catalytic synthesis via inorganic salt composite catalysts

- Alkylation of imidazole derivatives with 2-methoxyethyl halides

- Oxidative and hydrolysis steps to introduce carboxylic acid functionality

The introduction of the 2-methoxyethyl group at the N-1 position of imidazole can be achieved via nucleophilic substitution (alkylation) using 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) under basic conditions.

- Imidazole or imidazole-4-carboxylic acid is dissolved in a polar aprotic solvent (such as dimethylformamide or acetonitrile).

- A base such as potassium carbonate or sodium hydride is added to deprotonate the imidazole nitrogen.

- 2-Methoxyethyl halide is added dropwise, and the reaction mixture is stirred at ambient or slightly elevated temperature (25-60°C) for several hours.

- After completion, the reaction mixture is quenched with water, extracted with organic solvent, and purified by recrystallization or chromatography.

This method is widely used for selective N-alkylation of imidazoles and is compatible with various functional groups.

Conversion of Imidazole-4-carboxylic Acid Derivatives to Target Compound

Following alkylation, the carboxylic acid group at the 4-position may require activation or modification to achieve the final compound. Common steps include:

Acid chloride formation:

Treatment of imidazole-4-carboxylic acid derivatives with oxalyl chloride in dichloromethane at 20°C for 1 hour, catalyzed by N,N-dimethylformamide, converts the acid to the corresponding acid chloride. This intermediate is useful for further functionalization or coupling reactions.Purification:

The acid chloride is isolated by solvent removal under vacuum and drying, yielding a tan-white solid suitable for subsequent reactions.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents | Conditions | Yield / Notes |

|---|---|---|---|---|

| 1 | Catalytic synthesis of 2-sulfydryl-4-imidazole-ethyl formate | Acetyl glycine ethyl ester, sodium ethylate, ethyl formate, potassium thiocyanate, copper catalyst | Methyl acetate solvent, ambient to moderate heating | Pale yellow powder intermediate |

| 2 | Catalytic conversion to imidazole-4-ethyl formate | Inorganic salt composite catalyst (BaSO4, Fe(NO3)3, FeSO4) | Toluene, 60-75°C, 5% catalyst | Isolated by solvent removal and pH adjustment |

| 3 | Hydrolysis to imidazole-4-carboxylic acid | KOH (1-2%), sulfuric acid for acidification | 25-30°C | Recrystallization yields pure acid |

| 4 | N-alkylation with 2-methoxyethyl halide | Imidazole derivative, 2-methoxyethyl chloride/bromide, base (K2CO3, NaH) | Polar aprotic solvent, 25-60°C | Selective N-alkylation |

| 5 | Acid chloride formation | Oxalyl chloride, DMF catalyst, DCM solvent | 20°C, 1 hour | Tan-white solid acid chloride intermediate |

Research Findings and Analysis

The catalytic synthesis route using inorganic salt composite catalysts offers a scalable and efficient approach to imidazole-4-carboxylic acid derivatives, enabling high purity and moderate to high yields. The presence of copper and iron salts facilitates oxidation and cyclization steps critical for ring formation and functional group transformations.

Alkylation with 2-methoxyethyl halides is a straightforward and widely validated method for introducing the 2-methoxyethyl substituent at the N-1 position. Control of reaction conditions and base selection is crucial to minimize side reactions and achieve high regioselectivity.

The conversion of carboxylic acids to acid chlorides via oxalyl chloride is a standard preparative step facilitating further derivatization, with mild reaction conditions preserving the imidazole ring integrity.

Solubility and physicochemical data indicate that this compound is very soluble in water and polar solvents, which supports its handling and purification by recrystallization and chromatography.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that imidazole derivatives, including 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains. For example:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 4.0 |

| Compound B | Escherichia coli | 8.0 |

| This compound | TBD |

The mechanism of action often involves inhibition of bacterial enzyme systems or disruption of cell wall synthesis, making this compound a potential candidate for developing new antibiotics .

Antitumor Activity

Imidazole derivatives have also shown promise in cancer treatment. A recent investigation into structurally related compounds revealed moderate to good anti-tumor activity against various cancer cell lines, suggesting that this compound may possess similar properties.

Biochemical Research

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor. Studies have shown that imidazole derivatives can modulate enzyme activity by mimicking substrate structures, influencing metabolic pathways involved in disease processes .

Biological Probes

Due to its unique chemical properties, this compound can serve as a probe in biological studies to investigate cellular processes and enzyme functions. Its ability to bind selectively to biological targets makes it useful in research aimed at understanding complex biochemical interactions .

Materials Science

Synthesis of Advanced Materials

this compound can be utilized in the synthesis of polymers and nanomaterials due to its unique chemical properties. The incorporation of imidazole groups into polymer matrices can enhance material characteristics such as thermal stability and mechanical strength .

Study 1: Antimicrobial Efficacy

A study published in 2023 focused on synthesizing new imidazole derivatives and evaluating their antimicrobial efficacy against Mycobacterium tuberculosis. The results indicated that specific modifications in the imidazole structure could enhance activity against resistant strains.

Study 2: Cytotoxicity Profile

Another investigation assessed the cytotoxicity of various imidazole derivatives against human cell lines. The findings suggested that certain structural modifications could lead to selective toxicity towards cancer cells while sparing normal cells, highlighting the therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Acidity (pKa) and Lipophilicity (Log P)

The methoxyethyl group in the target compound introduces moderate polarity compared to aryl or bulky silyl substituents. Data from analogous compounds suggest:

- 1-Methyl-1H-imidazole-2-carboxylic acid : pKa ≈ 2.5–3.0 (carboxylic acid), Log P ≈ −0.5 .

- 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid : Higher Log P (~2.0–2.5) due to the chlorophenyl group .

- 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid : Predicted Log P ~0.5–1.0 (methoxyethyl balances polarity and lipophilicity) .

The carboxylic acid group in all analogues contributes to hydrogen bonding and solubility in polar solvents, but aryl and silyl substituents reduce aqueous solubility compared to alkyl or methoxyethyl groups .

Biological Activity

1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid is a compound within the imidazole family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Imidazole Derivatives

Imidazole derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory , antimicrobial , anticancer , and antiviral properties. The unique structure of imidazoles allows them to interact with various biological targets, making them significant in drug design and development .

Anticancer Activity

Recent studies have demonstrated that imidazole derivatives, including this compound, exhibit anticancer properties. For instance, compounds with similar structures have shown the ability to inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways such as NF-κB and p53/mdm2 interactions. These pathways are crucial in regulating cell survival and apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro studies. The compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit nitric oxide production in macrophages.

- Case Study : In a study evaluating novel imidazole derivatives, one compound demonstrated significant inhibition of NF-κB activation, suggesting that similar derivatives may also possess anti-inflammatory effects .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps, typically starting from readily available precursors. The structural modifications at the 4-position significantly influence the biological activity of the resulting compounds.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Multi-step synthesis from imidazole precursors | Anticancer, anti-inflammatory |

| 2-(substituted) imidazoles | One-pot synthesis techniques | Variable; often anticancer or anti-inflammatory |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the compound's mechanism of action and its potential as a therapeutic agent.

Q & A

Basic: What synthetic methodologies are validated for 1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid?

Answer:

The synthesis typically involves electrophilic substitution and functional group modification . A common approach is:

Imidazole ring formation : Condensation of glyoxal with ammonia and a substituted amine precursor.

Methoxyethyl group introduction : Alkylation using 2-methoxyethyl bromide under basic conditions (e.g., NaH in DMF).

Carboxylic acid formation : Hydrolysis of a nitrile or ester intermediate (e.g., using KOH/EtOH) to yield the carboxylic acid .

Key validation : Monitor reaction progress via TLC or HPLC. Confirm purity (>95%) using reversed-phase HPLC, as described for similar imidazole derivatives .

Basic: How can purity and structural integrity be confirmed post-synthesis?

Answer:

Use a combination of analytical techniques:

- NMR spectroscopy :

- Mass spectrometry (ESI-MS) : Confirm molecular ion peak ([M+H]⁺) matching the molecular formula C₇H₁₀N₂O₃ (calc. 170.07 g/mol) .

- X-ray crystallography : For unambiguous confirmation, use SHELX programs for structure refinement. Single-crystal diffraction resolves bond angles and stereochemistry .

Basic: What purification strategies optimize yield and purity?

Answer:

- Recrystallization : Use ethanol/water mixtures (1:3 v/v) to isolate crystals.

- Column chromatography : Employ silica gel with gradient elution (CH₂Cl₂:MeOH 9:1 → 7:3) .

- HPLC : Semi-preparative C18 columns (acetonitrile/water + 0.1% TFA) for high-purity fractions (>97%) .

Advanced: How does computational modeling aid in understanding its drug-binding potential?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets (e.g., enzymes with imidazole-binding sites).

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gap, ~5.2 eV) .

- Solubility prediction : Log P values (~0.8) calculated via ChemAxon suggest moderate lipophilicity, guiding formulation studies .

Advanced: How to resolve discrepancies in reported physicochemical properties (e.g., melting point)?

Answer:

Reported melting points vary (e.g., 247–248°C vs. 313–315°C for analogs). Mitigate discrepancies via:

- Differential Scanning Calorimetry (DSC) : Measure thermal stability under inert atmosphere (N₂, 10°C/min).

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which may affect observed melting behavior .

Advanced: What coordination chemistry applications exist for this compound?

Answer:

The carboxylic acid group enables metal coordination:

- Metal-organic frameworks (MOFs) : React with Zn(II) or Cu(II) salts in DMF/water to form 1D/2D polymers. Characterize via IR (COO⁻ stretch ~1600 cm⁻¹) and XANES .

- Catalysis : Test as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Monitor yields via GC-MS .

Safety: What protocols ensure safe handling in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., alkylating agents) .

- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.